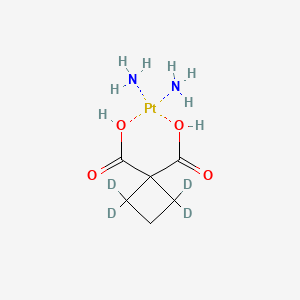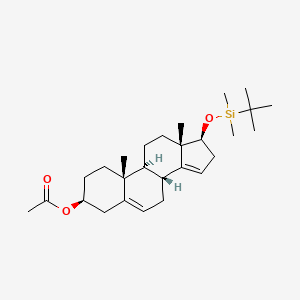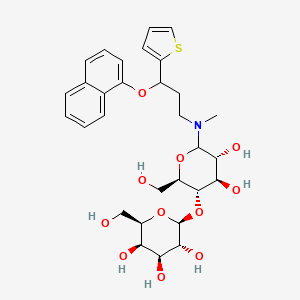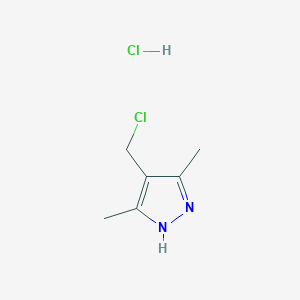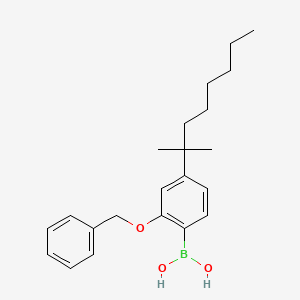
(4E, 8Z)-Sphingadienine-C18-1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E, 8Z)-Sphingadienine-C18-1-phosphate is a sphingolipid, a class of lipids that play crucial roles in cellular processes such as signal transduction and cell recognition. This compound is characterized by its unique structure, which includes a long-chain base with double bonds at the 4th and 8th positions in the E and Z configurations, respectively. Sphingolipids are essential components of cell membranes and are involved in various biological functions, including cell growth, differentiation, and apoptosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 8Z)-Sphingadienine-C18-1-phosphate typically involves the following steps:
Starting Material: The synthesis begins with a long-chain fatty acid, such as palmitic acid.
Formation of Sphingoid Base: The fatty acid undergoes a series of reactions, including reduction and amination, to form the sphingoid base.
Introduction of Double Bonds: The double bonds at the 4th and 8th positions are introduced through selective dehydrogenation reactions.
Phosphorylation: The final step involves the phosphorylation of the sphingoid base to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(4E, 8Z)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingadienine-C18-1-phosphate oxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming dihydrosphingadienine-C18-1-phosphate.
Substitution: The phosphate group can be substituted with other functional groups, such as sulfate or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide or acetic anhydride facilitate substitution reactions.
Major Products
Oxidation: Sphingadienine-C18-1-phosphate oxide.
Reduction: Dihydrosphingadienine-C18-1-phosphate.
Substitution: Sulfated or acetylated derivatives of sphingadienine-C18-1-phosphate.
Aplicaciones Científicas De Investigación
(4E, 8Z)-Sphingadienine-C18-1-phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of skincare products due to its moisturizing properties.
Mecanismo De Acción
The mechanism of action of (4E, 8Z)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors, which are involved in regulating cell growth and survival.
Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine-1-phosphate: Another sphingolipid with similar biological functions but different structural features.
Ceramide: A sphingolipid involved in cell signaling and apoptosis, lacking the double bonds present in (4E, 8Z)-Sphingadienine-C18-1-phosphate.
Dihydrosphingosine: A reduced form of sphingosine, differing in the absence of double bonds.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct biological properties and interactions compared to other sphingolipids .
Propiedades
Fórmula molecular |
C22H31BO3 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]boronic acid |
InChI |
InChI=1S/C22H31BO3/c1-4-5-6-10-15-22(2,3)19-13-14-20(23(24)25)21(16-19)26-17-18-11-8-7-9-12-18/h7-9,11-14,16,24-25H,4-6,10,15,17H2,1-3H3 |
Clave InChI |
RMRCIVRUPYKICR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(C)(C)CCCCCC)OCC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


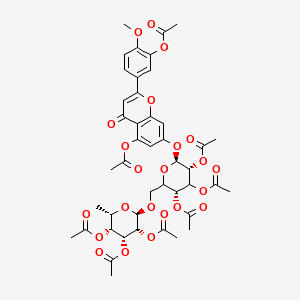

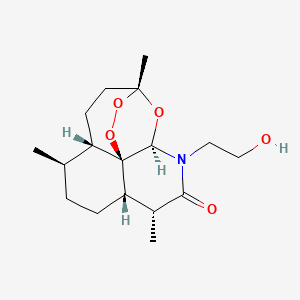

![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
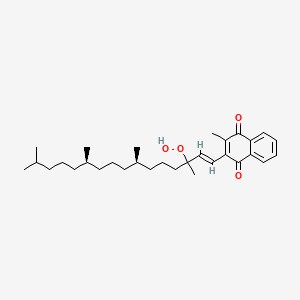
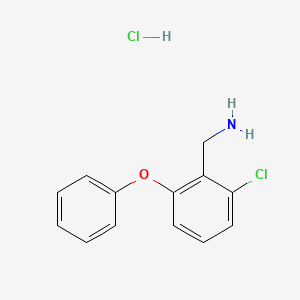
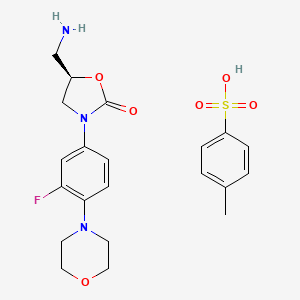
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
